2-Chloro-2-(2-chlorophenyl)acetic acid
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Overview
Description
2-Chloro-2-(2-chlorophenyl)acetic acid is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of acetic acid where two chlorine atoms are substituted at the alpha position and the phenyl ring, respectively. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2-(2-chlorophenyl)acetic acid can be synthesized through several methods. One common method involves the chlorination of 2-chlorophenylacetic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as acetic anhydride . The reaction proceeds as follows:
C8H7ClO2+Cl2→C8H6Cl2O2+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(2-chlorophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted acetic acids, alcohols, and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-2-(2-chlorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-2-(2-chlorophenyl)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenylacetic acid
- 2-Amino-2-(2-chlorophenyl)acetic acid
- 2-Chlorophenyl acetate
Uniqueness
2-Chloro-2-(2-chlorophenyl)acetic acid is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and properties. This makes it distinct from other similar compounds, providing unique opportunities for its use in various chemical and industrial applications .
Properties
IUPAC Name |
2-chloro-2-(2-chlorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNSTEQFVQPSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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